2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol
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Overview
Description
This compound has shown potential benefits in various fields of research and industry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol typically involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbinol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the carbinol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2,2,3,3-tetramethylcyclopropyl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alkane, 2-(2,2,3,3-tetramethylcyclopropyl)ethane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of this compound can be substituted with halogens or other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: 2-(2,2,3,3-Tetramethylcyclopropyl)ethanone.
Reduction: 2-(2,2,3,3-Tetramethylcyclopropyl)ethane.
Substitution: 2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides.
Scientific Research Applications
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring’s unique steric properties can affect the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,3,3-Tetramethylcyclopropyl)ethanone: A ketone derivative with similar structural features but different reactivity and applications.
2-(2,2,3,3-Tetramethylcyclopropyl)ethane: An alkane derivative with reduced reactivity compared to the alcohol.
2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides: Halogenated derivatives with distinct chemical properties and uses.
Uniqueness
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol stands out due to its unique combination of a cyclopropyl ring and a hydroxyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.
Biological Activity
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol, a cyclic tertiary alcohol with the molecular formula C9H18O and a molecular weight of 142.2 g/mol, has garnered interest in various fields including chemistry, biology, and medicine due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.
The compound features a cyclopropyl group substituted with four methyl groups, contributing to its steric hindrance and three-dimensional conformation. These characteristics influence its interactions with biological molecules and its overall biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The steric properties of the compound allow it to modulate biochemical pathways effectively. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
- Antitumor Effects : Investigations into its antiproliferative effects on cancer cell lines are ongoing.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Exhibits antibacterial properties against E. coli and S. aureus | |
Antitumor | Potential antiproliferative effects on cancer cell lines like HeLa | |
Enzyme Interaction | Modulates enzyme activity involved in metabolic processes |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Case Study 2: Antitumor Research
In vitro studies assessed the effects of this compound on HeLa cells (cervical cancer). Results indicated a dose-dependent decrease in cell viability, implicating its potential role as an antitumor agent.
Applications in Research and Industry
The unique structure of this compound makes it valuable in several applications:
- Organic Synthesis : Serves as a building block for synthesizing complex organic molecules.
- Pharmaceutical Development : Explored as a precursor for drug development due to its biological activities.
Table 2: Applications Overview
Application Area | Description |
---|---|
Organic Chemistry | Building block for synthetic pathways |
Pharmaceutical | Potential therapeutic agent in drug formulations |
Industrial Chemistry | Used in specialty chemicals production |
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-(2,2,3,3-tetramethylcyclopropyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-8(2)7(5-6-10)9(8,3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
SXQCOTFADCHNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)CCO)C |
Origin of Product |
United States |
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